1,4-Dimethyl-1H-1,2,3-triazol-5-amine

Catalog No.
S13506803
CAS No.
1536564-18-7
M.F
C4H8N4
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethyl-1H-1,2,3-triazol-5-amine

CAS Number

1536564-18-7

Product Name

1,4-Dimethyl-1H-1,2,3-triazol-5-amine

IUPAC Name

3,5-dimethyltriazol-4-amine

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C4H8N4/c1-3-4(5)8(2)7-6-3/h5H2,1-2H3

InChI Key

WRFLDNDZJWAMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)N

1,4-Dimethyl-1H-1,2,3-triazol-5-amine is a nitrogen-containing heterocyclic compound characterized by a triazole ring structure. The molecular formula for this compound is C4H7N3C_4H_7N_3, and it features two methyl groups attached to the first carbon of the triazole ring and an amino group at the fifth position. This compound exhibits unique chemical properties due to the presence of multiple nitrogen atoms in its structure, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
  • Reduction: Reduction can be achieved with reducing agents like lithium aluminum hydride or sodium borohydride, resulting in various reduced derivatives of the triazole.
  • Substitution: The amine group can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles such as halides or alkoxides.

These reactions are typically conducted in organic solvents like dichloromethane or ethanol, often utilizing catalysts such as palladium complexes.

Research indicates that 1,4-dimethyl-1H-1,2,3-triazol-5-amine exhibits significant biological activity. It has been shown to act as an inhibitor for various enzymes and biological pathways. Specifically, compounds with similar structures have demonstrated anticancer properties and potential as enzyme inhibitors . The mechanism of action often involves binding to active sites of enzymes, thereby obstructing their function and affecting cellular processes.

The synthesis of 1,4-dimethyl-1H-1,2,3-triazol-5-amine can be accomplished through several methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This method involves the reaction of azides with alkynes in the presence of copper catalysts to form triazoles. It allows for regioselective synthesis and high yields .
  • Hydrazone Method: Starting from hydrazones and reacting them with appropriate carbonyl compounds under acidic conditions can yield triazoles .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance the reaction rates and yields when synthesizing triazoles from suitable precursors .

These methods highlight the versatility and efficiency of synthesizing 1,4-dimethyl-1H-1,2,3-triazol-5-amine.

The applications of 1,4-dimethyl-1H-1,2,3-triazol-5-amine are diverse:

  • Pharmaceuticals: It serves as a building block in drug development due to its biological activity against cancer cells and potential as an enzyme inhibitor.
  • Agricultural Chemicals: The compound is utilized in the synthesis of agrochemicals that require specific biological activity against pests or diseases .
  • Material Science: Its unique chemical properties make it suitable for developing new materials such as polymers and coatings that exhibit enhanced stability and performance.

Interaction studies involving 1,4-dimethyl-1H-1,2,3-triazol-5-amine primarily focus on its biochemical interactions with enzymes and receptors. Research has shown that this compound can stabilize certain metal ions (e.g., copper) which enhances their catalytic effects in biochemical pathways. Additionally, studies have indicated that related triazole compounds can interact with various biological targets leading to significant pharmacological effects.

Several compounds share structural similarities with 1,4-dimethyl-1H-1,2,3-triazol-5-amine. These include:

Compound NameStructure TypeUnique Features
1,4-Diphenyl-1H-1,2,3-triazol-5-amineTriazoleExhibits strong biological activity against cancer
4-Methyl-1H-1,2,3-triazol-5-aminesTriazoleKnown for antifungal properties
1,2,4-TriazoleTriazoleDifferent arrangement of nitrogen atoms
PyrazoleFive-membered ringContains two adjacent nitrogen atoms

The uniqueness of 1,4-dimethyl-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern which imparts distinct chemical properties compared to other triazoles. Its dual methyl substitutions enhance its solubility and reactivity profile making it particularly useful in pharmaceutical applications .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

112.074896272 g/mol

Monoisotopic Mass

112.074896272 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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